molecular formula C16H20N2S B14577913 (2Z)-N-(2,6-Diethylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine CAS No. 61677-37-0

(2Z)-N-(2,6-Diethylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine

Cat. No.: B14577913
CAS No.: 61677-37-0
M. Wt: 272.4 g/mol
InChI Key: OBQLYRGWYCAOKG-UHFFFAOYSA-N
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Description

(2Z)-N-(2,6-Diethylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2,6-Diethylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of the Diethylphenyl Group: The diethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where diethylbenzene is reacted with an appropriate thiazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through a nucleophilic substitution reaction, where an allyl halide is reacted with the thiazole derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis of Thiazole Intermediates: Using automated reactors to ensure consistent quality and yield.

    Catalytic Reactions:

    Purification: Utilizing techniques such as recrystallization, distillation, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the thiazole ring or the allyl group, resulting in the formation of dihydrothiazoles or saturated hydrocarbons.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or thiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Reagents such as halides, acids, or bases under appropriate conditions.

Major Products

    Oxidation: Formation of epoxides, aldehydes, or carboxylic acids.

    Reduction: Formation of dihydrothiazoles or saturated hydrocarbons.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.

Biology

    Antimicrobial Agents: Thiazole derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Enzyme Inhibitors: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

    Agriculture: It can be used in the synthesis of agrochemicals, such as pesticides and herbicides.

    Dyes and Pigments: The compound can be used as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-N-(2,6-Diethylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of antimicrobial activity, the compound may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(2,6-Diethylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-imine: can be compared with other thiazole derivatives such as:

Uniqueness

  • Structural Features : The presence of both the diethylphenyl and prop-2-en-1-yl groups makes this compound unique compared to other thiazole derivatives.
  • Reactivity : The compound’s reactivity is influenced by the specific functional groups attached to the thiazole ring, leading to distinct chemical behavior and applications.

Properties

CAS No.

61677-37-0

Molecular Formula

C16H20N2S

Molecular Weight

272.4 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine

InChI

InChI=1S/C16H20N2S/c1-4-10-18-11-12-19-16(18)17-15-13(5-2)8-7-9-14(15)6-3/h4,7-9,11-12H,1,5-6,10H2,2-3H3

InChI Key

OBQLYRGWYCAOKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N=C2N(C=CS2)CC=C

Origin of Product

United States

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